molecular formula C6H9ClN2O2 B3122256 (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride CAS No. 30163-87-2

(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No.: B3122256
CAS No.: 30163-87-2
M. Wt: 176.60
InChI Key: CKZLSFDSQQKOSP-UHFFFAOYSA-N
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Description

“(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride” is a compound with the molecular formula C6H9ClN2O2 . It is a potential neurotoxin and a radioactive histamine metabolite .


Synthesis Analysis

The synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for the synthesis of zoledronic acid, has been reported in a practical two-step direct method .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered imidazole ring, which contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C6H8N2O2.ClH/c1-5-7-2-3-8(5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 176.6 . The compound’s density is 1.3±0.1 g/cm3 .

Scientific Research Applications

Neuroprotective and Antiepileptic Applications

  • Antiepileptic Effects : Imidazole derivatives, such as YM872, have been shown to possess significant antiepileptogenic and anticonvulsant effects, particularly in models of epilepsy like the rat amygdala kindling model. These compounds suppress fully kindled seizures and retard the development of kindling, indicating their potential as antiepileptogenic drugs (Hara et al., 2006).

Cardiovascular Research

  • Hypotensive Properties : Certain imidazole compounds, such as TCS-80, have been synthesized for their hypotensive properties, acting through α2-adrenergic and I1-imidazoline receptors to decrease blood pressure and heart rate. The cardiovascular effects of these compounds suggest a significant mediation by I1-imidazoline receptors (Boblewski et al., 2016).

Analgesic and Anti-Inflammatory Applications

  • Analgesic Activity : Imidazoleacetic acid derivatives have been evaluated for their analgesic and anti-inflammatory activities. For instance, a series of imidazo[1,2-b]pyridazine-2-acetic esters and acids demonstrated significant analgesic activity, comparable to other imidazo[1,2-b]pyridazine analogs, highlighting their potential in pain management (Luraschi et al., 1995).

Neuropharmacology and Brain Receptor Interaction

  • AMPA Receptor Antagonism : YM872, an imidazole derivative, acts as a selective and highly water-soluble AMPA receptor antagonist, offering neuroprotective effects against focal cerebral ischemia in models like halothane-anesthetized cats. This compound significantly reduces the volume of ischemic damage, supporting its therapeutic potential in acute stroke treatment (Takahashi et al., 1998).

Renal and Hepatic Fibrosis

  • Anti-Fibrotic Drug Potential : The pharmacokinetics and metabolism of novel ALK5 inhibitors like IN-1130, which contain imidazole derivatives, have been explored for their suppressive effects on renal and hepatic fibrosis, demonstrating significant bioavailability and tissue distribution conducive to effective oral anti-fibrotic therapy (Kim et al., 2008).

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs . They show a wide range of biological activities and are present in several commercially available drugs . Therefore, the future directions for this compound could involve further exploration of its potential uses in drug development.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-5-7-2-3-8(5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZLSFDSQQKOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25023-36-3, 30163-87-2
Record name (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-methyl-1H-imidazol-1-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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